REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=[C:3]1[C:12]([OH:14])=O.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(CC)CC.[NH2:46][C:47]1[C:48]([C:58]([CH3:61])([CH3:60])[CH3:59])=[CH:49][C:50]([C:54]([CH3:57])([CH3:56])[CH3:55])=[C:51]([OH:53])[CH:52]=1>CN(C=O)C.CCOCC.CCO>[CH3:61][C:58]([C:48]1[CH:49]=[C:50]([C:54]([CH3:57])([CH3:56])[CH3:55])[C:51]([OH:53])=[CH:52][C:47]=1[NH:46][C:12]([C:3]1[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:14])([CH3:59])[CH3:60] |f:1.2|
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=CNC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
85.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C1)O)C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in small portions
|
Type
|
CUSTOM
|
Details
|
The mixture became heterogeneous over the course of the reaction
|
Type
|
CUSTOM
|
Details
|
After all of the acid was consumed (LC-MS analysis, MH+190, 1.71 min)
|
Duration
|
1.71 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
EtOH was added to the orange solid material
|
Type
|
CUSTOM
|
Details
|
to produce a slurry
|
Type
|
STIRRING
|
Details
|
The mixture was stirred on a rotovap (bath temperature 65° C.) for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the captured solid was washed with hexanes
|
Type
|
CUSTOM
|
Details
|
to provide a white solid
|
Type
|
CUSTOM
|
Details
|
obtained above until a slurry
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred on a rotovapor (bath temperature 25° C.) for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
after the fifth precipitation
|
Type
|
CUSTOM
|
Details
|
was placed under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=C(C=C(C(=C1)C(C)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |